3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide
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Overview
Description
3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide is an organic compound that belongs to the class of bromomethyl derivatives. It is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which is further substituted with a phenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Bromomethylation: The bromomethyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide as the brominating agents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, solvents, and catalysts.
Chemical Reactions Analysis
3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions, particularly with alkenes and alkynes.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide include other bromomethyl derivatives and phenyl-substituted pyrrolidines. What sets this compound apart is its unique combination of a bromomethyl group and a phenyl-substituted pyrrolidine ring, which imparts distinct chemical and biological properties .
Some similar compounds include:
- 3-(Chloromethyl)-1-phenylpyrrolidine
- 3-(Iodomethyl)-1-phenylpyrrolidine
- 3-(Bromomethyl)-1-methylpyrrolidine
These compounds share structural similarities but differ in their halogen substituents or additional functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3-(bromomethyl)-1-phenylpyrrolidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.BrH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNJRFMGMDZQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CBr)C2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305251-65-2 |
Source
|
Record name | 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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